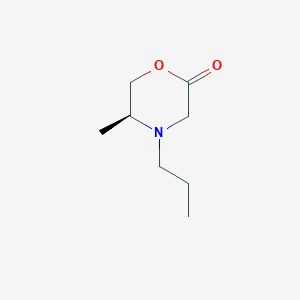

(5S)-5-methyl-4-propylmorpholin-2-one

Description

Properties

CAS No. |

710654-85-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(5S)-5-methyl-4-propylmorpholin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-3-4-9-5-8(10)11-6-7(9)2/h7H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

LHTRQMBCJMJKCX-ZETCQYMHSA-N |

SMILES |

CCCN1CC(=O)OCC1C |

Isomeric SMILES |

CCCN1CC(=O)OC[C@@H]1C |

Canonical SMILES |

CCCN1CC(=O)OCC1C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (5S)-5-methyl-4-propylmorpholin-2-one typically involves multi-step organic synthesis starting from cyclic ketones or aldehydes, followed by functional group transformations such as conjugate additions, reductions, amide couplings, and cyclizations to form the morpholinone ring with the desired stereochemistry.

Key Starting Materials and Intermediates

- 2-Cyclopenten-1-one is frequently used as a starting material for introducing the cyclopentyl motif, which is then functionalized to build the morpholinone ring system.

- β-Cyano ketones and amino alcohol intermediates are generated through conjugate addition and reduction steps.

- Aldehydes and amides serve as precursors for reductive amination and ring closure.

Detailed Synthetic Routes

Conjugate Addition and Reduction Approach

- Step 1: Conjugate addition of sodium cyanide to 2-cyclopenten-1-one yields a β-cyano ketone intermediate.

- Step 2: Horner-Wadsworth-Emmons reaction converts the intermediate to an α,β-unsaturated ester.

- Step 3: Global reduction with lithium aluminum hydride (LAH) produces an amino alcohol.

- Step 4: EDC-mediated amide coupling with appropriate carboxylic acids introduces substituents at the morpholine nitrogen or ring carbons.

- Step 5: Hydrogenation saturates double bonds, and chiral HPLC separates cis and trans diastereomers, isolating the (5S)-isomer.

Reductive Amination and Alkylation

- The morpholine nitrogen is functionalized via reductive amination, substituting the propyl side chain with various linkers or aromatic groups.

- Alkylation of phenolic groups with bromobutyl derivatives under basic conditions introduces side chains for further modification.

- Deprotection and oxidation steps (e.g., Dess-Martin oxidation) yield aldehyde intermediates for subsequent reductive amination.

- Cyanogen bromide treatment under microwave irradiation removes propyl side chains when necessary.

Amide Coupling and Cyclization

- Reaction of amines with acid chlorides such as chloroacetyl chloride or substituted chloroacetyl chlorides in the presence of bases (triethylamine, sodium carbonate) forms amide intermediates.

- These intermediates undergo intramolecular cyclization to form the morpholinone ring.

- Reduction of amides with borane or LAH converts amide intermediates to amines or amino alcohols, facilitating ring closure.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Conjugate addition | Sodium cyanide, 2-cyclopenten-1-one | β-Cyano ketone intermediate |

| 2 | Horner-Wadsworth-Emmons | Phosphonate reagents | α,β-Unsaturated ester |

| 3 | Global reduction | Lithium aluminum hydride (LAH) | Amino alcohol intermediate |

| 4 | Amide coupling | EDC, carboxylic acid | Amide-functionalized intermediate |

| 5 | Hydrogenation | H2, Pd/C | Saturated morpholinone derivative |

| 6 | Reductive amination | Aldehyde, NaCNBH3 or borane | Substituted morpholine nitrogen |

| 7 | Alkylation | Bromobutyl derivatives, K2CO3, reflux | Side-chain functionalized intermediates |

| 8 | Cyclization | Base (Et3N), acid chloride | Morpholinone ring formation |

Stereochemical Considerations

Research Findings and Optimization

- Microwave-assisted reactions (e.g., cyanogen bromide treatment) enhance reaction rates and yields for side-chain modifications.

- The use of EDC-mediated amide coupling is preferred for mild conditions and high yields.

- Borane and LAH are effective reducing agents for amide to amine conversions, critical for ring closure.

- Chiral resolution techniques are essential to isolate the desired (5S) isomer due to the formation of diastereomeric mixtures.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Conjugate addition + reduction | NaCN, LAH, EDC coupling | High stereocontrol, versatile | Requires careful handling of cyanide |

| Reductive amination + alkylation | Aldehydes, NaCNBH3, K2CO3, bromides | Functional group diversity | Side-chain removal may require microwaves |

| Amide coupling + cyclization | Acid chlorides, Et3N, borane/LAH | Efficient ring formation | Control of stereochemistry needed |

| Chiral resolution | Preparative chiral HPLC, NMR analysis | Isolation of pure (5S) isomer | Additional purification step |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (5S)-5-methyl-4-propylmorpholin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis of morpholinone derivatives typically involves cyclization of precursor amines or lactamization of amino acids. For example, analogous compounds like 5-hydroxy-4-methylfuran-2(5H)-one derivatives are synthesized via acid-catalyzed cyclization of hydroxy-substituted intermediates . Optimization often requires adjusting solvent polarity (e.g., ethanol vs. dichloromethane), temperature (25–80°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yield improvements may involve iterative HPLC purification and monitoring by TLC or NMR for intermediate stability .

Q. How can the stereochemistry and crystal structure of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Tools like WinGX and ORTEP-3 enable data refinement and visualization of bond angles, torsional strains, and chiral centers . For preliminary analysis, compare experimental NMR coupling constants with computational predictions (e.g., DFT calculations) to validate the (5S) configuration.

Q. What in vitro assays are suitable for preliminary screening of biological activity for this compound?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell viability assays (MTT or ATP-luminescence) to evaluate bioactivity. For instance, morpholinone analogs in [1] were tested against bacterial strains via agar diffusion. Ensure controls for solvent interference (e.g., DMSO <1% v/v) and replicate experiments (n ≥ 3) to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental setups?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or compound stability. Apply meta-analysis techniques to normalize data (e.g., IC50 normalization to reference inhibitors). For stability-related issues, conduct accelerated degradation studies under controlled pH/temperature and monitor by LC-MS . Statistical tools like ANOVA or mixed-effects models can identify confounding variables .

Q. What strategies improve the enantiomeric purity of this compound during scale-up synthesis?

- Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution (lipases or esterases) to enhance enantioselectivity. Monitor optical rotation and chiral HPLC (e.g., Chiralpak AD-H column) to assess purity. For industrial-scale applications, consider continuous-flow reactors to maintain consistent stereochemical outcomes .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer : Perform in silico ADMET studies using software like Schrödinger’s QikProp or SwissADME. Focus on cytochrome P450 binding affinities and metabolic hotspots (e.g., propyl or methyl groups). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .

Q. What experimental designs mitigate organic degradation during long-term stability studies?

- Methodological Answer : Store samples under inert gas (N2/Ar) at −80°C with desiccants. For real-time stability testing, use amber vials to prevent photodegradation. Implement periodic sampling and UPLC-PDA analysis to track degradation kinetics. If degradation exceeds 10%, reformulate with stabilizers (e.g., antioxidants like BHT) .

Q. How can structure-activity relationship (SAR) studies be designed for morpholinone analogs?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., varying alkyl chains at the 4-position or modifying the morpholinone ring). Test analogs against a panel of targets (e.g., cancer cell lines, bacterial biofilms) and correlate activity with steric/electronic parameters (Hammett constants, logP). Use multivariate regression to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.